molecular formula C16H28N2O5 B2883534 tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate CAS No. 2094321-90-9

tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate

Cat. No.: B2883534
CAS No.: 2094321-90-9
M. Wt: 328.409
InChI Key: NZUDMEWDBNBENZ-UHFFFAOYSA-N
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Description

tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate: is a complex organic compound with the molecular formula C16H28N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxane ring: This can be achieved through the reaction of an appropriate diol with a suitable protecting group.

    Introduction of the enamido group: This step involves the reaction of the oxane intermediate with an acryloyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N- [2- (prop-2-enamido)ethyl]carbamate
  • tert-butyl (2-acrylamidoethyl)carbamate
  • 2-acryloylaminoethylcarbamic acid tert-butyl ester

Uniqueness

tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[[4-[2-(prop-2-enoylamino)ethoxy]oxan-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-5-13(19)17-8-11-22-16(6-9-21-10-7-16)12-18-14(20)23-15(2,3)4/h5H,1,6-12H2,2-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUDMEWDBNBENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)OCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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